Product packaging for 2-Formylphenyl benzoate(Cat. No.:CAS No. 19820-51-0)

2-Formylphenyl benzoate

Cat. No.: B3049212
CAS No.: 19820-51-0
M. Wt: 226.23 g/mol
InChI Key: QXWQQPAHKZSMRJ-UHFFFAOYSA-N
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Description

2-Formylphenyl benzoate (CAS 19820-51-0) is a versatile aromatic ester and aldehyde building block for synthetic organic chemistry and drug discovery. This compound is highly valuable in research as a precursor for constructing complex heterocyclic systems. Its molecular structure, which incorporates both a reactive formyl group and a benzoate moiety, allows it to serve as a key intermediate in multi-component reactions and cyclization processes. Researchers utilize this compound in the synthesis of benzo-fused heterocycles, such as pyrrolo[2,1-b]thiazoles, which are structures of interest in medicinal chemistry . Furthermore, its reactive aldehyde group makes it a suitable substrate for the development of various hydrazone derivatives and other heterocyclic compounds, which are increasingly explored for their pesticidal efficacy against agricultural pests . The compound is also relevant in photochemical studies, where analogous 2-acyloxybenzaldehydes undergo unique transformations under light irradiation, showcasing potential for novel reaction pathways . Provided strictly for research purposes, this product is an essential tool for chemists developing new synthetic methodologies, active pharmaceutical ingredients (APIs), and innovative agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O3 B3049212 2-Formylphenyl benzoate CAS No. 19820-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-12-8-4-5-9-13(12)17-14(16)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQQPAHKZSMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406353
Record name Benzaldehyde, 2-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-51-0
Record name Benzaldehyde, 2-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Formylphenyl Benzoate and Its Derivatives

Established Synthetic Pathways for 2-Formylphenyl Benzoate (B1203000)

The formation of the ester linkage in 2-formylphenyl benzoate from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) can be achieved through multiple reliable synthetic routes.

A significant method for the synthesis of this compound involves a copper-catalyzed aroylation of salicylaldehyde. rsc.org This procedure utilizes copper(II) acetate (B1210297) monohydrate as a catalyst to facilitate the reaction between salicylaldehyde and an aroyl source, such as 2-bromoacetophenone (B140003). The reaction is typically conducted in a solvent like tert-amyl alcohol (tAmOH) and heated to around 100°C for several hours under aerobic conditions. rsc.org

In a representative procedure, salicylaldehyde is reacted with 2-bromoacetophenone in the presence of copper(II) acetate monohydrate in tAmOH. rsc.org The mixture is heated for approximately 12 hours. rsc.org Following the reaction, the solvent is removed, and the crude product is purified using silica (B1680970) gel column chromatography to yield this compound as a yellow oil. rsc.org This method has been reported to provide a high yield of 78%. rsc.org

The Schotten-Baumann reaction is a classical and widely used method for the acylation of alcohols and phenols. iitk.ac.inbyjus.com This reaction typically involves the treatment of an alcohol or phenol (B47542) with an acyl chloride in the presence of a base. iitk.ac.in The name "Schotten-Baumann reaction conditions" often implies the use of a two-phase solvent system, which consists of water and an organic solvent. wikipedia.org The base, dissolved in the aqueous phase, serves to neutralize the acid (typically HCl) generated during the reaction, while the reactants and the ester product remain in the organic phase. wikipedia.org

For the synthesis of this compound, salicylaldehyde would be reacted with benzoyl chloride. An aqueous solution of a base, such as sodium hydroxide, is added to neutralize the hydrogen chloride byproduct, thus driving the reaction toward the formation of the ester. organic-chemistry.org Alternative bases like pyridine (B92270) can also be employed. byjus.com This approach is fundamental in organic synthesis for creating esters from phenolic compounds. wikipedia.orgjk-sci.com

Modern synthetic chemistry increasingly employs microwave-assisted techniques to enhance reaction rates, improve yields, and promote greener chemical processes. scirp.org The benzoylation of phenols, including salicylaldehyde, has been successfully achieved using microwave irradiation, often under solvent-free, solid-phase conditions. amazonaws.com

In an eco-friendly protocol for the synthesis of this compound, salicylaldehyde is subjected to benzoylation in a microwave reactor. amazonaws.com This method can significantly reduce reaction times from hours to minutes compared to conventional heating methods. scirp.org The reaction has been reported to produce this compound in an 85% yield as a white oil. amazonaws.com This approach is notable for its efficiency and alignment with the principles of green chemistry. acs.org

Schotten-Baumann Esterification Protocols for Phenolic Benzoates

Synthesis of Substituted this compound Derivatives

The synthetic frameworks used for the parent compound can be readily adapted to produce a variety of substituted derivatives, allowing for the introduction of different functional groups on the benzoyl moiety.

The copper-catalyzed methodology is versatile and can be applied to synthesize alkyl-substituted derivatives. To produce 2-formylphenyl 4-methylbenzoate, salicylaldehyde is reacted with 4'-methyl-2-bromoacetophenone, which serves as the source of the 4-methylbenzoyl group. rsc.org

The reaction is carried out under conditions similar to the synthesis of the unsubstituted benzoate, involving copper(II) acetate monohydrate as the catalyst in tAmOH at 100°C. rsc.org This reaction proceeds for about 10 hours and, after purification, affords 2-formylphenyl 4-methylbenzoate as a solid with a melting point of 64°C. rsc.org The reported yield for this specific derivative is 60%. rsc.org

The synthesis of more complex biaryl-substituted derivatives is also achievable using the copper-catalyzed aroylation pathway. For the synthesis of 2-formylphenyl [1,1'-biphenyl]-4-carboxylate, the aroylating agent is 4'-phenyl-2-bromoacetophenone. rsc.org

Following the general procedure, salicylaldehyde is heated with 4'-phenyl-2-bromoacetophenone and a copper(II) acetate catalyst in tAmOH. rsc.org The reaction, conducted at 100°C for 10 hours, yields the desired biaryl ester. rsc.org The product, 2-formylphenyl [1,1'-biphenyl]-4-carboxylate, is isolated as a solid with a melting point of 93-94°C in a 68% yield. rsc.org

Interactive Data Tables

Table 1: Copper-Catalyzed Synthesis of this compound and Derivatives rsc.org

Starting PhenolAroyl SourceProductYield (%)Physical State / M.P.
Salicylaldehyde2-BromoacetophenoneThis compound78%Yellow Oil
Salicylaldehyde4'-Methyl-2-bromoacetophenone2-Formylphenyl 4-methylbenzoate60%Solid, 64°C
Salicylaldehyde4'-Phenyl-2-bromoacetophenone2-Formylphenyl [1,1'-biphenyl]-4-carboxylate68%Solid, 93-94°C

Table 2: Microwave-Assisted Synthesis of Benzoate Esters amazonaws.com

Starting PhenolProductYield (%)
SalicylaldehydeThis compound85%
Vanillin4-Formyl-2-methoxyphenyl benzoate91%

Amine-Substituted Benzoyl Derivatives (e.g., 2-Formylphenyl 4-(Dimethylamino)benzoate)

The synthesis of amine-substituted derivatives, such as 2-formylphenyl 4-(dimethylamino)benzoate, is typically achieved through an esterification reaction between a phenolic aldehyde and a substituted benzoyl chloride.

A common procedure involves the reaction of a suitable phenolic aldehyde, for instance, salicylaldehyde (2-hydroxybenzaldehyde), with 4-(dimethylamino)benzoyl chloride. nih.gov The reaction is generally conducted in a basic solvent like pyridine, which acts as both a solvent and an acid scavenger. The mixture is heated to drive the reaction to completion, typically at temperatures around 115 °C for a couple of hours. nih.gov Upon completion, the reaction mixture is poured into ice water to precipitate the product. The resulting solid is then collected by filtration, washed with water, and purified by recrystallization from a solvent such as ethanol (B145695) to yield the final product, 2-formylphenyl 4-(dimethylamino)benzoate, as a solid. nih.gov This method provides a direct route to aryl esters with a dimethylamino group on the benzoyl moiety.

Table 1: Synthesis of 2-Formylphenyl 4-(Dimethylamino)benzoate

Parameter Details
Starting Materials Salicylaldehyde, 4-(Dimethylamino)benzoyl chloride
Reagent/Solvent Pyridine
Reaction Conditions 115 °C, 2 hours
Work-up Precipitation in ice water, vacuum filtration
Purification Recrystallization from ethanol

| Product Form | Solid |

Hydroxymethylated Phenyl Derivatives (e.g., 2-Formyl-3,6-bis(hydroxymethyl)phenyl Benzoate)

The synthesis of 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate involves the esterification of a polysubstituted phenolic aldehyde. The molecular formula of this compound is C₁₆H₁₄O₅. researchgate.netscispace.com Structural elucidation of the synthesized compound has been confirmed using Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and X-ray powder diffraction. researchgate.netgrafiati.com

The synthetic approach involves the reaction of 2-hydroxy-5-(hydroxymethyl)benzaldehyde (B1329251) with benzoyl chloride. The reaction is carried out in the presence of pyridine, which serves as a base to neutralize the hydrogen chloride byproduct. This esterification specifically targets the phenolic hydroxyl group, leaving the formyl and hydroxymethyl groups intact, to yield the desired 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate. researchgate.net

Table 2: Synthesis of 2-Formyl-3,6-bis(hydroxymethyl)phenyl Benzoate

Parameter Details
Starting Materials 2-Hydroxy-5-(hydroxymethyl)benzaldehyde, Benzoyl chloride
Reagent/Solvent Pyridine
Key Reaction Esterification
Product 2-Formyl-3,6-bis(hydroxymethyl)phenyl Benzoate

| Analytical Methods | FTIR, Mass Spectrometry, X-ray Powder Diffraction researchgate.netgrafiati.com |

Halogenated Phenyl Derivatives (e.g., 4-Bromo-2-formylphenyl 2-Methylbenzoate)

The preparation of halogenated phenyl derivatives like 4-bromo-2-formylphenyl 2-methylbenzoate (B1238997) is achieved through the esterification of a halogenated phenolic aldehyde. This method allows for the introduction of a halogen atom, such as bromine, onto the phenyl ring of the this compound structure.

A representative synthesis involves the reaction of 4-bromo-2-formylphenol with 2-methylbenzoic acid. To facilitate the formation of the ester linkage, a dehydrating agent or coupling agent is required. Common reagents for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride. The reaction couples the carboxylic acid and the phenol by removing a molecule of water, resulting in the formation of the ester. This methodology is versatile and can be adapted for the synthesis of various halogenated derivatives by selecting the appropriate substituted phenols and benzoic acids.

Table 3: Representative Synthesis of Halogenated Phenyl Derivatives

Parameter Details
Starting Materials 4-Bromo-2-formylphenol, 2-Methylbenzoic acid
Coupling Agents Dicyclohexylcarbodiimide (DCC) or Thionyl chloride
Key Reaction Esterification

| Product Example | 4-Bromo-2-formylphenyl 2-Methylbenzoate |

Mechanistic Insights and Computational Investigations

Elucidation of Reaction Mechanisms

Understanding the step-by-step pathway of a chemical reaction is crucial for optimizing conditions and designing more efficient synthetic routes. fiveable.me For 2-Formylphenyl benzoate (B1203000), the interaction between the ortho-formyl group and the benzoate ester moiety is of particular interest.

The ester and aldehyde functionalities in 2-Formylphenyl benzoate and its isomers can both participate in a variety of chemical transformations. The reactivity of the formyl group is central to condensation reactions, such as the Knoevenagel condensation. For instance, 4-formylphenyl benzoate has been used in Knoevenagel condensation reactions with thiazolidin-5-one derivatives to afford the corresponding arylidene products. researchgate.net In this context, the ester group primarily acts as a molecular backbone, but its electronic influence can modulate the reactivity of the aldehyde.

In more complex cascade reactions, both the ester and aldehyde groups can be directly involved. Research on o-(2-acyl-1-ethynyl)benzaldehydes, which are structurally related to this compound, demonstrates how these functionalities can drive intricate cyclizations. acs.org For example, reactions with N-acylglycines can lead to the formation of indeno[2,1-c]pyran-3-ones, while reactions with free amino acids can yield 1-oxazolonylisobenzofurans through a selective 5-exo-dig cyclization. acs.org These transformations often depend on reagents like acetic anhydride, which plays a crucial role in promoting the initial reaction steps. acs.org Similarly, the synthesis of hexahydro-pyrrolo[3,2-c]quinolines from N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide proceeds via an azomethine ylide intermediate, showcasing the aldehyde's role in intramolecular cyclization. mdpi.com

Neighboring group participation (NGP) can dramatically accelerate reaction rates and influence stereochemistry. libretexts.org In the case of esters of salicylic (B10762653) aldehyde (2-formylphenol), the ortho-formyl group plays a critical role in the hydrolysis of the ester bond. Studies on the alkaline hydrolysis of methyl 2-formylbenzoate (B1231588) and 2-formylphenyl acetate (B1210297) have demonstrated significant rate enhancements, providing clear evidence for NGP by the acyl-carbonyl group. rsc.org The formyl group can facilitate the reaction by forming a transient cyclic intermediate. rsc.orgnih.gov

The extent of this participation is influenced by the electron-donating or withdrawing nature of the acyl group and the reactivity of the nucleophile. nih.gov Research comparing the hydrolysis rates of various substituted methyl benzoates and phenyl acetates shows that the 2-formyl group provides a remarkable rate enhancement compared to other substituents. rsc.orgnstl.gov.cn This effect is attributed to the formation of a hemiacetal intermediate which facilitates the departure of the leaving group. The enhanced reactivity is reflected in the activation parameters, particularly the exceptionally small enthalpies of activation for the hydrolysis of methyl esters exhibiting NGP. rsc.org

Table 1: Rate Coefficients and Activation Parameters for Alkaline Hydrolysis of Various Esters This table presents data on the rate coefficients (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the alkaline hydrolysis of selected esters, highlighting the rate enhancement due to neighboring group participation by the 2-formyl group.

Compound k (dm³ mol⁻¹ s⁻¹) at 25.0 °C ΔH‡ (kJ mol⁻¹) ΔS‡ (J K⁻¹ mol⁻¹) Reference
Methyl 2-formylbenzoate 114000 29.5 -96 rsc.org
Methyl 2,6-diformylbenzoate - 26.6 -90 rsc.org
Methyl 2-trifluoroacetylbenzoate - 32.5 -100 rsc.org
2-Formylphenyl acetate 260 36.3 -115 rsc.org
2,6-Diformyl-4-methylphenyl acetate - 37.6 -99 rsc.org

Data for k for diformyl and trifluoroacetyl derivatives were measured at different temperatures. Table adapted from Bowden, Izadi, and Powell (1997). rsc.org

The benzoate group can function as a leaving group or a migrating group in various radical transformations. While not all reactions involving benzoate groups proceed via radical intermediates, several catalytic cycles rely on their ability to participate in or stabilize radical pathways.

For example, a non-chain radical mechanism has been proposed for the 1,3-bromodifluoroalkylation of allyl carboxylates, where a benzoate group can act as the migrating group. nih.gov The mechanism involves the formation of a radical intermediate that undergoes a -benzoyloxy shift to form a more stable tertiary radical, which then leads to the final product. nih.gov In other systems, such as the cerium-catalyzed dehydroxymethylative functionalization, a benzoate ligand plays a crucial role in facilitating selective alkoxy radical generation through a ligand-to-metal charge transfer (LMCT) excited state, without promoting undesired side reactions. acs.org

Conversely, some studies have scrutinized and ruled out radical pathways. Mechanistic studies of Ni-catalyzed cross-coupling of 2,2-difluorovinyl benzoates with arylboronic acids disfavored a single-electron transfer mechanism leading to carboradical formation. nih.gov Instead, the results were consistent with a mechanism involving the oxidative addition of the C(vinyl)–O(benzoate) bond to the Ni(0) complex. nih.gov The transformation of phenols into benzoates can also occur via a metal-free radical O→C transposition, which proceeds through an O-neophyl rearrangement. acs.org

Analysis of Neighboring Group Participation in Ester Reactivity

Theoretical and Quantum Chemical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model reaction pathways, visualize transition states, and understand the electronic structure of molecules like this compound. fiveable.me

DFT calculations are widely used to elucidate complex reaction mechanisms by computing the potential energy surfaces for proposed pathways. osti.govrsc.org This allows for the determination of activation energies (energy barriers) and the relative stability of intermediates and transition states. pku.edu.cn

For systems analogous to this compound, DFT has been instrumental. In the reaction of 2-formylphenyl acetate with N-terminal cysteines, DFT calculations supported a mechanism initiated by the attack of the N-terminal amine on the aldehyde to form a hemiaminal, which then cyclizes. nih.gov In Ni-catalyzed cross-coupling reactions, DFT calculations helped to delineate the mechanism, showing that the oxidative addition of the substrate to the nickel complex is the rate-determining step, with a calculated energy barrier of ~27.2 kcal mol⁻¹. nih.gov DFT has also been applied to study the mechanisms of cycloaddition reactions, helping to distinguish between stepwise and concerted pathways and to rationalize experimentally observed regioselectivity. mdpi.com The choice of the functional (e.g., B3LYP, M06-2X) is critical, as different functionals can sometimes yield significantly different results for energy barriers and even predict different reaction pathways. osti.govresearchgate.net

Table 2: Examples of DFT Applications in Mechanistic Studies This table provides examples of how Density Functional Theory (DFT) has been applied to investigate reaction mechanisms relevant to the functionalities present in this compound.

System Studied DFT Method/Functional Key Finding Reference
Reaction of 2-formylphenyl acetate with N-terminal Cys Not specified Elucidated the reaction mechanism involving hemiaminal formation and subsequent cyclization. nih.gov
Ni-catalyzed cross-coupling of BzO-DFs Not specified Calculated the energy barrier for the rate-determining oxidative addition step (~27.2 kcal mol⁻¹). nih.gov
[8 + 2] Cycloadditions of Dienylfurans B3LYP-D3/6-311+G(d,p) Determined the most favored reaction pathway and calculated activation Gibbs free energies. pku.edu.cn
1,3-Dipolar Cycloaddition of Nitrile Oxides M06-2X/Def2TZVP Confirmed a stepwise radical-mediated mechanism over a concerted pathway. mdpi.com

The three-dimensional structure and conformational flexibility of a molecule are key to its reactivity. Theoretical methods are frequently used to analyze the stable conformations and the energy barriers for rotation around single bonds.

A comprehensive theoretical study on the parent molecule, phenyl benzoate, employed Hartree-Fock (HF), DFT (B3LYP, B3PW91), and MP2 methods to investigate its structure and conformational properties. nih.gov The calculations showed good agreement with experimental data, particularly for methods including diffuse functions. nih.gov The study revealed that while DFT can estimate the shape of the potential energy surface for torsion around the Ph-O and Ph-C bonds reasonably well, it may poorly reproduce the height of the rotational barriers. nih.gov

In more complex systems, such as liquid crystals derived from 4-formylphenyl-4-formylbenzoate, conformational chirality can arise from the twist between the two aromatic planes at the benzoate linkage. researchgate.net This twisting can lead to the formation of chiral nematic phases. researchgate.net Computational studies on other substituted phenyl benzoate systems, such as 2-Methoxy-6-[...]-phenyl Benzoate, have also been performed using DFT to determine the most stable, optimized molecular geometry. researchgate.netresearchgate.net These studies calculate geometric properties like bond lengths and angles, providing a detailed picture of the molecule's preferred conformation. researchgate.net

Prediction and Analysis of Global Chemical Reactivity Descriptors

The study of global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offers significant insights into the reactivity and kinetic stability of a molecule. asrjetsjournal.org These descriptors, which include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.comnih.gov

The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. asrjetsjournal.org Chemical hardness (η) and its inverse, softness (S), quantify the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. The chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. asrjetsjournal.org

Table 1: Global Reactivity Descriptors for Benzaldehyde

This table presents calculated values for global reactivity descriptors of benzaldehyde, which serves as a model for understanding the reactivity of this compound. The calculations were performed using Density Functional Theory. researchgate.net

DescriptorValueUnit
Ionization Potential (I)9.53eV
Electron Affinity (A)0.50eV
Chemical Potential (μ)-5.02eV
Chemical Hardness (η)4.52eV
Electrophilicity Index (ω)2.79eV

Source: Data derived from computational chemistry studies on benzaldehyde. researchgate.net

The analysis of these descriptors suggests that the aldehyde group confers significant electrophilic character to the molecule, making it susceptible to nucleophilic attack. The relatively high chemical hardness indicates good stability under normal conditions. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interactions in Related Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that shows the relative contributions of different types of atomic contacts. This analysis is invaluable for understanding the forces that govern the supramolecular architecture of crystalline solids. iucr.org

For this compound, a detailed understanding of its solid-state packing can be inferred from Hirshfeld surface analyses performed on structurally related benzoate and aromatic ester compounds. nih.govacs.org These studies consistently reveal that crystal packing is dominated by a combination of weak interactions, including hydrogen bonds and π-stacking. nih.goviucr.org

The most significant interactions typically observed in related crystal structures are:

H···H contacts: These are generally the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery.

O···H/H···O contacts: These interactions, which include C—H···O hydrogen bonds, are crucial for stabilizing the crystal structure. The oxygen atoms of the ester and formyl groups are expected to be significant hydrogen bond acceptors. nih.govcore.ac.uk

C···H/H···C contacts: These represent interactions between hydrogen atoms and the carbon atoms of the aromatic rings, often indicative of C—H···π interactions. acs.org

C···C contacts: These contacts can signify the presence of π–π stacking interactions between aromatic rings, which are a common feature in the packing of planar aromatic molecules. iucr.org

The following table summarizes the percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analysis of several related benzoate-containing crystal structures.

Table 2: Percentage Contributions of Intermolecular Contacts in Related Structures

This table provides a quantitative overview of the typical intermolecular interactions found in the crystal structures of compounds containing benzoate or similar aromatic ester moieties.

Type of ContactPercentage Contribution (%)Related Compound/Interaction Type
H···H28.7 - 44.8General aromatic/heterocyclic structures nih.goviucr.org
O···H / H···O29.7 - 35.9Predominantly C—H···O bonds iucr.orgsdu.dk
C···H / H···C14.7 - 30.6Indicative of C—H···π interactions nih.govsdu.dk
C···C~5.5 - 10.3Associated with π–π stacking sdu.dk
N···H / H···N~12.9Present in nitrogen-containing analogues iucr.org

Source: Compiled from Hirshfeld analyses of various benzoate and aromatic compounds. nih.goviucr.orgsdu.dk

The data indicate that the crystal structure of this compound would likely be stabilized by a network of C—H···O hydrogen bonds involving the carbonyl groups, as well as extensive H···H and C—H···π interactions. nih.govacs.org The planar phenyl rings would also facilitate stabilizing π–π stacking interactions. iucr.org

Applications As Precursors and Scaffolds in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the formyl group, often in concert with transformations involving the benzoate (B1203000) moiety or its derivatives, provides a powerful platform for the assembly of various nitrogen-containing heterocyclic rings.

While direct cyclization of 2-formylphenyl benzoate to indoles is not extensively documented, its structural motif is a key component in strategies leading to indole (B1671886) synthesis. A notable method involves the synthesis of 2-(2-nitroaryl)indole derivatives. This process utilizes ortho-heteroatom-substituted aryl aldehydes, such as derivatives of this compound, which can react with ortho-nitrobenzyl halides. rsc.org The reaction proceeds through an initial O- or N-alkylation, followed by an intramolecular arylogous nitroaldol condensation, ultimately leading to the formation of the indole ring system. rsc.org The versatility of this method allows for the synthesis of a diverse range of substituted indoles by varying the starting materials. rsc.org For instance, the reaction of substituted 2-(N-tosylamido)benzaldehydes with ortho-nitrobenzyl halides generates various 2-aryl-substituted indole derivatives in good yields. rsc.org

General methods for indole synthesis often rely on precursors that can be conceptually derived from this compound. For example, the well-established Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. openmedicinalchemistryjournal.com While not a direct application, the aldehyde functionality of this compound is a key reactive handle in such synthetic strategies.

The synthesis of 4H-3,1-benzoxazin-4-ones can be efficiently achieved through the intramolecular oxidative cyclization of N-(2-formylphenyl)amides. researchgate.netnih.gov These amide precursors are readily prepared from this compound derivatives. The cyclization reaction itself is an oxidative C(sp²)-O(sp²) bond-forming process between the aldehyde carbon and the amide oxygen. researchgate.net This transformation can be effectively catalyzed by systems such as cobalt(II) chloride (CoCl₂) with tert-butyl hydroperoxide (TBHP) as the oxidant, offering a method that utilizes readily available starting materials under mild conditions. researchgate.netacs.org

Furthermore, these synthesized benzoxazinones serve as valuable intermediates for the preparation of quinazolinones, which are of significant biological importance. acs.org The transformation of benzoxazinones to quinazolinones is a well-established synthetic route. brieflands.comresearchgate.net For instance, the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with an appropriate amine or ammonia (B1221849) source leads to the corresponding quinazolinone derivative. uob.edu.ly

PrecursorReagents and ConditionsProductYield (%)
N-(2-formylphenyl)benzamideCoCl₂, TBHP2-Phenyl-4H-3,1-benzoxazin-4-oneNot specified
2-Aminobenzamide, AldehydesI₂, Ultrasound, aq. DMSO2-Substituted-quinazolin-4(3H)-onesGood yields
Anthranilic acid, Chloroacyl chloride, then Amine1. Dehydration 2. Amine additionFused QuinazolinonesAcceptable yields

This table provides an overview of synthetic routes to quinazolinones and their precursors, illustrating the utility of related structures.

The N-(2-formylphenyl)benzamide derivative of this compound is a crucial precursor for the synthesis of complex macrocyclic structures like corroles. Specifically, the corrole (B1231805) known as 10-[2-(benzoylamino)phenyl]-5,15-diphenylcorrole (DPAPCrl) has been synthesized from N-(2-formylphenyl)benzamide. scielo.org.zascielo.org.za This synthesis involves the reaction of the aldehyde with dipyrromethane (specifically 2,2'-(phenylmethylene)bis(1H-pyrrole)) in a methanol-water mixture. scielo.org.zascielo.org.zascribd.com This method has been shown to produce the desired corrole in a notable 67% yield. scielo.org.zascielo.org.za The N-(2-formylphenyl)benzamide itself is obtained via the oxidation of N-[2-(hydroxymethyl)phenyl]benzamide using manganese dioxide in chloroform, a reaction that proceeds with a high yield of 97%. scielo.org.zascielo.org.zaresearchgate.net This multi-step synthesis highlights the role of the 2-formylphenyl benzamide (B126) scaffold in constructing large, sterically demanding macrocycles. scielo.org.za

PrecursorReactantConditionsProductYield (%)
N-[2-(hydroxymethyl)phenyl]benzamideManganese dioxide, ChloroformStirring, 12 hoursN-(2-formylphenyl)benzamide97
N-(2-formylphenyl)benzamide2,2'-(Phenylmethylene)bis(1H-pyrrole)Methanol:Water, cat. HCl10-[2-(Benzoylamino)phenyl]-5,15-diphenylcorrole67

This table details the key steps in the synthesis of a specific corrole macrocycle starting from a derivative of this compound.

The isomeric compound, 4-formylphenyl benzoate, has been extensively utilized as a versatile precursor for constructing a variety of new heterocyclic scaffolds, including those containing thiazole (B1198619) and thiazolidinone rings. tandfonline.comtandfonline.comfigshare.comresearch-nexus.net These heterocyclic systems are of significant interest due to their wide range of pharmacological applications. tandfonline.com

The synthesis of thiazole derivatives often begins with the reaction of 4-formylphenyl benzoate with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then undergo cyclization with α-haloketones or related reagents to afford the thiazole ring. researchgate.net For example, reaction with ethyl bromoacetate (B1195939) in the presence of anhydrous sodium acetate (B1210297) in refluxing ethanol (B145695) leads to the formation of a substituted thiazole. tandfonline.com A variety of α-halo carbonyl compounds and hydrazonyl halides can be employed in this step, leading to a diverse library of thiazole derivatives. tandfonline.com

Similarly, thiazolidinone scaffolds can be synthesized from Schiff base intermediates derived from 4-formylphenyl benzoate. dntb.gov.ua For instance, condensation of the aldehyde with an appropriate amine, followed by cyclization with thioglycolic acid, is a common route to 4-thiazolidinones. nih.gov

PrecursorKey ReagentsProduct Scaffold
4-Formylphenyl benzoateThiosemicarbazide, α-haloketonesThiazole
4-Formylphenyl benzoateAmines, Thioglycolic acidThiazolidinone

This table summarizes the general synthetic strategies for thiazole and thiazolidinone derivatives using 4-formylphenyl benzoate as a starting material.

Corrole Macrocycles from N-(2-Formylphenyl)benzamide Precursors

Synthesis of Oxygen-Containing Heterocycles

The inherent structure of this compound, featuring an aldehyde ortho to a benzoate group, makes it an ideal starting point for the synthesis of various oxygen-containing heterocycles.

This compound is a protected form of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The deprotection of the benzoate group would yield salicylaldehyde, a common and widely used precursor for the synthesis of benzofuran (B130515) derivatives. nih.govjocpr.com Numerous synthetic methodologies for benzofurans commence with salicylaldehyde. acs.orgresearchgate.net

One common approach involves the reaction of salicylaldehyde with a compound containing an activated methylene (B1212753) group, followed by cyclization. For example, the reaction of salicylaldehyde with chloroacetone (B47974) in the presence of a base like potassium carbonate can lead to the formation of 2-acetylbenzofuran. researchgate.net Another strategy is the reaction of salicylaldehyde-derived Schiff bases with substituted alkenes, catalyzed by copper chloride, to yield trifluoroethyl-substituted benzofuran derivatives. nih.gov Furthermore, a catalyst-free reaction between salicylaldehydes and nitroepoxides has been developed to synthesize various benzofuran derivatives in good yields. acs.org

The connection to this compound lies in its ability to serve as a stable precursor that can be converted to the reactive salicylaldehyde in situ or in a prior step, thus allowing for its incorporation into these diverse benzofuran synthesis protocols.

Salicylaldehyde DerivativeKey ReagentsProduct
SalicylaldehydeChloroacetone, K₂CO₃2-Acetylbenzofuran
Salicylaldehyde-derived Schiff baseSubstituted alkenes, CuCl₂, DBUTrifluoroethyl-substituted benzofuran
SalicylaldehydeNitroepoxides, K₂CO₃, DMFSubstituted benzofurans

This table illustrates various methods for synthesizing benzofuran derivatives starting from salicylaldehyde, which can be derived from this compound.

Role in Natural Product Synthesis (e.g., Nigricanin)

The strategic placement of reactive functional groups makes this compound and its derivatives valuable precursors in the total synthesis of complex natural products. A notable example is its application in the synthesis of Nigricanin, a tetracyclic natural product.

The synthesis of Nigricanin has been accomplished through a key step involving an intramolecular biaryl coupling reaction of a functionalized phenyl benzoate derivative. nii.ac.jpresearchgate.net In this synthetic approach, the core structure, analogous to a this compound, is assembled and then undergoes a palladium-mediated cyclization to form the characteristic 6H-dibenzo[b,d]pyran-6-one skeleton of Nigricanin. researchgate.net

One reported synthesis starts with the preparation of two key fragments: a protected phenol (B47542) and a substituted benzoic acid. nii.ac.jp These fragments are then joined via esterification to create a complex phenyl benzoate precursor. This precursor, which contains an ortho-iodo substituent on one aromatic ring and a protected formyl group on the other (a structure analogous to a substituted this compound), is primed for the crucial intramolecular coupling.

The key transformation is a palladium-catalyzed intramolecular biaryl coupling reaction. nii.ac.jp This reaction forges a new carbon-carbon bond between the two aromatic rings, constructing the core tetracyclic system. Subsequent deprotection steps, including the unmasking of the formyl group which is then involved in further transformations or remains as a key structural feature, lead to the final natural product, Nigricanin. nii.ac.jp An alternative, improved synthesis of Nigricanin has also been developed, utilizing an Ullmann coupling followed by a Cannizzaro reaction, showcasing different strategic approaches to constructing this ellagic acid-related molecule. nih.gov

Key Steps in a Nigricanin Synthesis Involving a Phenyl Benzoate Scaffold nii.ac.jp

StepDescriptionKey ReagentsOutcome
1. Precursor Synthesis Esterification of a functionalized phenol and a substituted benzoic acid.-Formation of the key phenyl benzoate coupling precursor.
2. Intramolecular Coupling Palladium-mediated intramolecular biaryl coupling.Pd(OAc)₂, PPh₃, Base (e.g., NaOAc or Ag₂CO₃)Construction of the tetracyclic dibenzo[b,d]pyranone core.
3. Deprotection Removal of protecting groups (e.g., benzyl, acetal).H₂, Pd/C or Acidic work-upUnveiling of hydroxyl and formyl groups.
4. Final Conversion Catalytic hydrogenation or other final modifications.H₂Formation of the target natural product, Nigricanin.

Development of Novel Bioactive Molecular Scaffolds

The this compound framework serves as a versatile starting point for the development of novel molecular scaffolds with significant biological activity. Its utility stems from the differential reactivity of the aldehyde and ester functionalities, which allows for selective and sequential chemical modifications to build molecular complexity. This approach is central to methodologies like Biology-Oriented Synthesis (BIOS), which uses natural product-inspired scaffolds to explore biologically relevant chemical space. core.ac.uk

The aldehyde group is a key handle for introducing diversity. It readily participates in reactions such as condensations with amines or active methylene compounds, and cycloaddition reactions, leading to a wide array of heterocyclic systems. For instance, derivatives like 4-formylphenyl benzoate are used to synthesize thiazole and thiazolidinone heterocycles, which have shown promising antibacterial activity. researchgate.net

Research has demonstrated the utility of the 2-formylphenyl moiety in constructing complex, fused ring systems. For example, N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide, which contains the essential structural motif of this compound, is a key precursor for synthesizing hexahydro-pyrrolo[3,2-c]quinolines via an intramolecular 1,3-dipolar cycloaddition. nih.gov The resulting pyrrolo[3,2-c]quinoline skeleton is found in natural alkaloids like martinelline, known for its antagonist activity at bradykinin (B550075) receptors and its antibiotic properties. nih.gov This highlights how scaffolds derived from simple precursors can mimic the core structures of complex, bioactive natural products.

The development of such scaffolds is a crucial part of modern drug discovery, aiming to generate novel structures that can interact with biological targets like enzymes or receptors. evitachem.comnih.gov The goal is often to create structurally unique molecules, a process sometimes referred to as "scaffold hopping," to identify new intellectual property and potentially improved therapeutic profiles. nih.gov The strategic use of versatile building blocks like this compound is instrumental in these efforts, providing a foundation for libraries of new compounds that can be screened for a wide range of biological activities. rsc.org

Examples of Bioactive Scaffolds Derived from Formylphenyl Precursors

Precursor TypeResulting ScaffoldPotential BioactivityReference
4-Formylphenyl benzoateThiazole and Thiazolidinone derivativesAntibacterial researchgate.net
N-(2-Formylphenyl) derivativeHexahydro-pyrrolo[3,2-c]quinolineAntibiotic, Bradykinin receptor antagonist nih.gov
Salicylaldehyde (2-hydroxybenzaldehyde)2-(2-Nitrophenyl)benzofuranPrecursor for kinase inhibitors rsc.org
3-Formylphenyl benzoate derivativeComplex organic moleculesPrecursors for pharmaceuticals evitachem.com

Sustainable Chemistry Approaches in 2 Formylphenyl Benzoate Synthesis and Applications

Exploration of Green Solvents and Environmentally Benign Reagents in Synthetic Protocols

A significant focus of sustainable chemistry is the replacement of conventional, often hazardous, organic solvents with greener alternatives. acs.orggaspublishers.com Similarly, the substitution of toxic and dangerous reagents with more environmentally benign options is a key goal in the development of cleaner synthetic protocols. louisville.edu

The synthesis of 2-Formylphenyl benzoate (B1203000) and related structures has seen the exploration of various green solvents and reagents. For instance, Polyethylene glycol (PEG-400) has been successfully used as an efficient and reusable solvent in the one-pot synthesis of 2-aroylindoles from N-(2-formylphenyl)trifluoroacetamides. sorbonne-universite.fr In some cases, syntheses can be performed under solvent-free conditions, often assisted by microwave irradiation, which represents a significant step towards green chemistry. amazonaws.commdpi.com Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are also gaining traction as sustainable alternatives to conventional polar aprotic solvents. google.com

In terms of reagents, efforts have been made to replace hazardous oxidants. For the synthesis of 2-formylphenyl acetate (B1210297), a precursor that can be used to generate related structures, environmentally friendlier oxidation methods using N-Methylmorpholine N-oxide (NMO) or a modified Kornblum oxidation have been developed as alternatives to harmful chromium(VI)-based reagents. nih.govrsc.org The oxidation of the alcohol precursor N-[2-(hydroxymethyl)phenyl]benzamide to form N-(2-formylphenyl)benzamide has been achieved using manganese(IV) oxide (MnO2), avoiding more toxic heavy metals. scielo.org.za

Table 1: Green Solvents in the Synthesis of 2-Formylphenyl Benzoate and Related Compounds
Green SolventReaction TypeKey FindingsReference
Polyethylene glycol (PEG-400)Synthesis of 2-aroylindoles from N-(2-formylphenyl)trifluoroacetamidesFound to be an efficient and reusable solvent, giving the highest yield compared to other solvents like DMF. sorbonne-universite.fr sorbonne-universite.fr
Solvent-FreeMicrowave-assisted benzoylation of phenolsAn eco-friendly protocol that proceeds rapidly with high yields. amazonaws.com amazonaws.com
Carbonates (e.g., diethylcarbonate)Palladium-catalyzed direct arylation of heteroaromaticsEco-friendly solvents that provide moderate to good yields in cross-coupling reactions. researchgate.net researchgate.net
WaterGeneral Green SolventConsidered an ideal green solvent, used in processes like hydro distillation. gaspublishers.com Its application in specific this compound synthesis is a potential area of research. gaspublishers.com
Deep Eutectic Solvents (DESs)General Green SolventConsidered "designer solvents" with flexible properties, non-flammable, and often biodegradable, with growing use in biocatalysis. gaspublishers.commdpi.com gaspublishers.commdpi.com
Table 2: Environmentally Benign Reagents in Related Synthetic Protocols
ReagentTransformationAdvantageReference
N-Methylmorpholine N-oxide (NMO) / Modified Kornblum oxidationOxidation of 2-bromomethylphenyl acetate to 2-formylphenyl acetateReplaces harmful Cr(VI)-based reagents. nih.govrsc.org nih.govrsc.org
Manganese(IV) oxide (MnO₂)Oxidation of N-[2-(hydroxymethyl)phenyl]benzamideAn alternative to more toxic heavy metal oxidants for preparing the related amide. scielo.org.za scielo.org.za
tert-Butyl hydroperoxide (TBHP)Oxidative cyclization of N-(2-formylphenyl)amidesUsed as an oxidant in cobalt-catalyzed reactions under mild conditions. acs.org acs.org

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and atom economy under milder conditions. diva-portal.org For the synthesis of this compound and its analogs, various catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, have been investigated.

Transition Metal Catalysis Transition metals are widely employed to facilitate the construction of complex molecular architectures. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming the biaryl backbone of related compounds. Nickel catalysis has been used in Larock annulations for indenone synthesis starting from substrates like 2-formylphenyl trifluoromethanesulfonate (B1224126). bohrium.com Other metals like cobalt and rhodium have also been shown to catalyze specific transformations involving derivatives of 2-formylphenyl amides. researchgate.net Furthermore, heterogeneous catalysts like ZnO nanoparticles have been demonstrated as a green catalyst for esterification reactions, offering advantages such as ease of separation and reusability.

Organocatalysis Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, environmentally benign alternative to metal-based catalysis. mdpi.com This approach avoids the issues of metal toxicity and contamination of the final product. In the context of this compound derivatives, organocatalysis has been applied to achieve high enantioselectivity. For example, an α-amido sulfone derived from 2-formyl benzoate was used in an organocatalytic Mannich reaction. researchgate.net Chiral secondary amines and cinchona alkaloid-based squaramide catalysts have been employed in asymmetric cycloaddition and oxa-Michael reactions, respectively, to produce chiral heterocycles with high enantiomeric excess from 2-formylphenyl precursors. nih.govacs.org

Biocatalysis Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations with exceptional selectivity under mild, aqueous conditions. thieme.de This field holds immense potential for the green synthesis of pharmaceuticals and fine chemicals. mdpi.commdpi.com While specific biocatalytic routes for this compound are not extensively documented, the general principles of biocatalysis are applicable. Enzymes such as lipases are widely used for enantioselective esterification and hydrolysis, making them potential candidates for the synthesis or resolution of this compound. researchgate.net Oxidoreductases could be employed for the selective oxidation of a corresponding alcohol precursor, such as 2-hydroxymethylphenyl benzoate, to the desired aldehyde, offering a green alternative to chemical oxidants. mdpi.com The use of enzymes in green media, like deep eutectic solvents, further enhances the sustainability of these processes. mdpi.com

Table 3: Catalytic Systems for the Synthesis of this compound and Derivatives
Catalyst TypeSpecific Catalyst/SystemReactionKey Findings/AdvantagesReference
Transition MetalZnO nanoparticlesEsterificationGreen chemistry route, neat reaction conditions, 73% yield.
Transition MetalPalladium(0)Suzuki-Miyaura CouplingKey method for constructing biaryl backbones in related molecules.
Transition MetalCoCl₂ / TBHPIntramolecular Oxidative CyclizationEfficient synthesis of benzoxazin-4-ones from N-(2-formylphenyl)amides under mild conditions. acs.orgresearchgate.net acs.orgresearchgate.net
Transition MetalNickel(0)Larock AnnulationSynthesis of indenones from 2-formylphenyl trifluoromethanesulfonate and alkynes. bohrium.com bohrium.com
OrganocatalystDibenzylamineMannich ReactionUsed on an α-amido sulfone derived from 2-formyl benzoate to afford an isoindolinone. researchgate.net researchgate.net
OrganocatalystChiral Secondary AmineAtroposelective HeterocycloadditionProduces axially chiral 2-arylquinolines from N-(2-formylphenyl)sulfonamides with excellent enantioselectivity. nih.gov nih.gov
OrganocatalystCinchona alkaloid squaramideEnantioselective oxa-Michael reactionSynthesis of enantioenriched 1,3-dihydroisobenzofurans from o-formyl chalcones. acs.org acs.org
BiocatalystLipases (Potential)Esterification / HydrolysisPotential for enantioselective synthesis or resolution; operates under mild conditions. researchgate.net researchgate.net
BiocatalystOxidoreductases (Potential)Oxidation of AlcoholsPotential for selective oxidation of 2-hydroxymethylphenyl benzoate to this compound. mdpi.com mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

2-Formylphenyl benzoate (B1203000) and its analogs, such as 2-formylphenyl acetate (B1210297), are proving to be valuable building blocks for complex molecular architectures through cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in efficiency and sustainability.

A primary area of emerging research is the use of this compound in catalyst-free cascade reactions to synthesize heterocyclic structures. nih.govmdpi.com Recent studies have demonstrated that imines derived from 2-formylphenyl acetate can react with nucleophiles like nitromethane (B149229) and dimethylmalonate (B8719724) under solvent-free conditions to produce novel 1-substituted-3-isoquinolinones in high yields. nih.govrsc.orgresearchgate.net This Mannich-initiated cascade process highlights a new pathway to δ-lactams, which are core structures in many biologically active compounds. nih.govmdpi.com

Researchers are also investigating the reactivity of the compound's aldehyde group in concert with the ester. The aldehyde is typically more reactive, allowing for the formation of an intermediate that then undergoes an intramolecular cyclization involving the ester group. mdpi.com This strategy has been effectively used to construct the γ-lactam ring of isoindolinones from precursors like 2-formylbenzoate (B1231588). nih.gov The exploration of divergent cascade reactions, where slight changes in reaction conditions or substrates can lead to different classes of heterocycles like phthalides and imidates from structurally simple starting materials, represents a significant frontier. researchgate.net

Furthermore, the synthetic utility of 2-Formylphenyl benzoate extends to its use as a precursor for other valuable compounds. For instance, it can be derived from the oxidation of N-[2-(hydroxymethyl)phenyl]benzamide, showcasing its place within a network of synthetic transformations. scielo.org.za The development of these multi-step, one-pot sequences is a key focus, aiming to reduce waste and increase synthetic efficiency in crafting complex molecules. nih.govmdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound reactions into continuous flow chemistry and automated synthesis platforms is a promising, albeit nascent, area of research. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.

While specific studies detailing the use of this compound in flow reactors are still emerging, the types of reactions it undergoes are well-suited for this technology. For example, the cascade reactions used to synthesize isoquinolinones, which often proceed quickly and under mild conditions, are ideal candidates for translation to flow systems. nih.govmdpi.com The precise control afforded by flow chemistry could potentially minimize the formation of byproducts often seen in batch processes and allow for the safe handling of reactive intermediates.

Automated synthesis platforms, which combine robotics with flow or batch reactors, could leverage this compound as a versatile starting material. An automated system could be programmed to react it with a library of different amines and nucleophiles to rapidly generate a diverse collection of isoquinolinone or isoindolinone derivatives for biological screening. This high-throughput approach is invaluable in medicinal chemistry for accelerating drug discovery.

The principles for this integration are being established with related compounds. Salicylaldehyde (B1680747), the parent phenol (B47542) of this compound, is widely used in syntheses that are adaptable to flow conditions, such as the preparation of Schiff bases and their subsequent complexation with metals. tandfonline.comnih.gov These established procedures provide a roadmap for developing flow-based syntheses starting from this compound.

Rational Design of this compound Derivatives with Tunable Reactivity Profiles

Researchers are actively engaged in the rational design of derivatives of this compound to fine-tune its reactivity and expand its synthetic applications. By strategically adding or modifying substituents on the aromatic rings, chemists can control the electronic and steric properties of the molecule, thereby influencing reaction outcomes.

For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electrophilicity of the aldehyde and ester carbonyl groups. A study on the synthesis of 3-isoquinolinones found that an electron-donating methoxy (B1213986) group on the aldehyde-bearing ring still allowed the reaction to proceed in good yield. rsc.org Conversely, attempts to use a derivative with a strongly electron-withdrawing nitro group were unsuccessful, highlighting the profound impact of substituents on reactivity. rsc.org

The design of derivatives extends to creating precursors for specific, complex targets. In one instance, a sophisticated derivative, (E)-4-(3-((N-(2-benzylidenepent-4-en-1-yl)-4-methylphenyl)sulfonamido)prop-1-yn-1-yl)-3-formylphenyl 4-(N,N-dipropylsulfamoyl)benzoate, was synthesized as a key intermediate for gold-catalyzed cascade cyclizations. rsc.org This demonstrates a high level of molecular engineering to pre-organize a substrate for a complex, desired transformation.

The development of novel antioxidants has also spurred the design of related structures, such as di-(2-formylphenyl) isophthalate, which is reacted with aminotriazoles to create new compounds for screening. researchgate.net This approach, where the core 2-formylphenyl ester structure is elaborated, showcases how rational design can be used to access molecules with specific functions.

A summary of how substituent modifications can influence the properties and applications of related formylphenyl benzoates is presented below.

Derivative ClassModificationEffect on PropertiesPotential Application
Alkoxy-substitutedLong alkyl chains (e.g., nonyloxy) on the benzoate ring.Increases lipophilicity.Liquid crystals, surfactants.
Amino-substitutedDimethylamino group on the benzoate ring.Enhances solubility and alters spectroscopic properties.Dyes, molecular probes.
Ester-modifiedMethyl or ethyl ester at different positions (e.g., methyl 2-(4-formylphenyl)benzoate).Influences steric hindrance and reactivity in subsequent reactions.Pharmaceutical intermediates.
Fluoro-substitutedFluorine atoms on the phenyl ring.May increase antimicrobial potency.Development of new antimicrobial agents.

Advanced Spectroscopic and Structural Characterization in Real-Time Reaction Monitoring

Understanding the intricate mechanisms of reactions involving this compound, especially rapid cascade processes, necessitates the use of advanced analytical techniques. Real-time reaction monitoring using in-situ spectroscopy is becoming an indispensable tool for elucidating reaction pathways, identifying transient intermediates, and optimizing conditions.

While specific reports on real-time monitoring of this compound reactions are not yet widespread, the foundational techniques are well-established. For instance, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be applied directly to a reacting mixture to track the disappearance of starting materials and the appearance of products over time.

In the context of this compound chemistry, one could use in-situ FTIR to monitor the carbonyl stretches of the aldehyde (~1680 cm⁻¹) and ester (~1700 cm⁻¹) groups. As a reaction proceeds, the disappearance of these peaks and the emergence of new signals corresponding to the product, such as an amide carbonyl in an isoquinolinone, would provide precise kinetic data.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the structures of both stable products and, in some cases, key intermediates. The aldehyde N-(2-formylphenyl) benzamide (B126), a related compound, was definitively identified by its parent ion peak in HRMS and its characteristic aldehyde proton signal around 10.03 ppm in the ¹H NMR spectrum. scielo.org.za Similar characterization is standard for all new derivatives and products synthesized from this compound. mdpi.comrsc.org These advanced spectroscopic methods provide the detailed structural and mechanistic insights essential for moving the chemistry of this compound into new and more complex territory.

Q & A

Q. What synthetic methods are available for preparing 2-formylphenyl benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via solid-phase benzoylation of phenols under microwave irradiation, which enhances reaction efficiency and reduces solvent use. Key steps include:
  • Mixing 2-formylphenol with benzoic anhydride in the presence of a catalyst (e.g., DMAP).
  • Irradiating the mixture in a microwave reactor at 80–100°C for 15–30 minutes .
  • Purification via column chromatography and structural confirmation using 1^1H-NMR (peaks at δ 10.0 ppm for the formyl group) and 13^13C-NMR (δ 190 ppm for the carbonyl) .
    Optimization : Adjust microwave power, reaction time, and stoichiometric ratios to improve yield (>85% reported in optimized protocols) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign 1^1H and 13^13C signals to confirm the formyl group (δ 10.0 ppm) and benzoate ester linkages (δ 165–170 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure using single-crystal XRD. The compound crystallizes in the triclinic space group P1P\overline{1}, with bond lengths and angles validated against SHELXL-refined models .
  • Mass Spectrometry : Observe fragmentation patterns (e.g., m/z 279 corresponding to [M+^+-H]+^+) to confirm molecular integrity .

Q. How are the physical and chemical properties of this compound determined experimentally?

  • Methodological Answer :
  • Melting Point : Use differential scanning calorimetry (DSC) to measure thermal stability (reported range: 120–125°C).
  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
  • Stability : Conduct accelerated degradation studies under varying pH and temperature to assess hydrolytic stability of the ester bond .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous bond lengths) for this compound derivatives be resolved?

  • Methodological Answer :
  • Refinement Tools : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters to account for electron density anomalies .
  • Comparative Analysis : Cross-validate experimental bond lengths (e.g., C=O at 1.21 Å) with DFT-calculated values (B3LYP/6-31+G(d,p) level) to identify steric or electronic distortions .
  • Twinned Data Handling : Apply SHELXPRO to model twinning in crystals, especially for asymmetric trinuclear structures observed in derivatives .

Q. What computational strategies validate experimental structural data for this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31+G(d,p) level and compare calculated vibrational frequencies (IR) or 13^{13}C chemical shifts with experimental data .
  • Electrostatic Potential Mapping : Identify reactive sites (e.g., formyl group) for nucleophilic attack using Mulliken charge analysis .
  • Molecular Dynamics : Simulate crystal packing to explain deviations in experimental vs. theoretical bond angles .

Q. How can researchers address insufficient toxicological data for this compound in biomedical applications?

  • Methodological Answer :
  • In Silico Prediction : Use QSAR models to estimate acute toxicity (e.g., LD50_{50}) and prioritize in vitro assays .
  • In Vitro Testing : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) and skin irritation tests per OECD guidelines .
  • Metabolic Profiling : Identify degradation products (e.g., benzoic acid) via LC-MS to assess bioaccumulation risks .

Q. How do reaction conditions influence the regioselectivity of this compound in further functionalization?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress (e.g., via HPLC) to determine rate constants for formyl vs. ester group reactivity.
  • Catalytic Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to direct nucleophilic additions (e.g., Grignard reagents) to the formyl group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor formyl activation, while nonpolar solvents stabilize the ester moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.